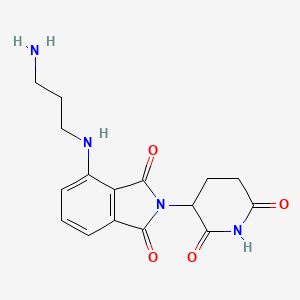

4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Description

4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (IUPAC name) is a cereblon (CRBN)-binding ligand widely utilized in proteolysis-targeting chimera (PROTAC) development. Its structure comprises a 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione core linked to a 3-aminopropyl chain at the 4-position. This compound enables targeted protein degradation by recruiting CRBN, an E3 ubiquitin ligase, to tag specific proteins for proteasomal destruction . Its hydrochloride salt form enhances solubility and stability, making it a critical tool in drug discovery .

Properties

Molecular Formula |

C16H18N4O4 |

|---|---|

Molecular Weight |

330.34 g/mol |

IUPAC Name |

4-(3-aminopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C16H18N4O4/c17-7-2-8-18-10-4-1-3-9-13(10)16(24)20(15(9)23)11-5-6-12(21)19-14(11)22/h1,3-4,11,18H,2,5-8,17H2,(H,19,21,22) |

InChI Key |

GLENDMWZMABWHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCN |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-(3-Aminophthaloyl)-Compounds with Carbonyldiimidazole (CDI)

- N-(3-Aminophthaloyl)-glutamine or isoglutamine derivatives (Formula II or IIA)

- 1,1′-Carbonyldiimidazole (CDI)

- Solvent: Refluxing acetonitrile, N-methyl pyrrolidinone, or tetrahydrofuran

- Temperature: 80°C to 87°C

- Time: 1 to 5 hours, typically 3 hours in refluxing acetonitrile

- Molar Ratio: Compound II to CDI from 1:1 to 1:1.2

The precursor amide compound (Formula II) is dissolved in the chosen solvent, and CDI is added in the specified molar ratio. The mixture is heated under reflux, promoting cyclization through carbamate formation and intramolecular ring closure, yielding the isoindoline-1,3-dione core. This process is scalable and suitable for large-scale synthesis, as detailed in patent US20070004920A1 and US7994327B2.

- Use of different solvents like tetrahydrofuran or N-methyl pyrrolidinone can influence reaction kinetics and yield.

- Reaction times can be extended or shortened based on scale and temperature adjustments.

Cyclization of 3-Aminophthalic Acid with 3-Aminoglutarimide

- 3-Aminophthalic acid or its salts

- 3-Aminoglutarimide derivatives (Formula X)

- Solvent: Typically acetic acid, with possible use of other polar solvents

- Catalyst: Sodium acetate or other bases

- Temperature: 120°C for overnight reactions

- Method: Heating in a sealed vessel under reflux conditions

The acid and amide derivatives are reacted in acetic acid with sodium acetate, facilitating nucleophilic attack and cyclization to form the isoindoline-1,3-dione ring system. This method, described in academic literature, allows for the synthesis of substituted derivatives with various R1 groups (H, F, benzyl, alkyl, alkenyl, or alkynyl).

Additional Synthetic Routes

a. Microwave-Assisted Synthesis:

- Procedure G1 involves dissolving 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione in formic acid under nitrogen atmosphere.

- Microwave irradiation at 110°C for 1 hour accelerates the formation of the core structure, followed by purification via silica gel chromatography.

b. Substituted Derivative Synthesis:

- Using substituted isobenzofuran-1,3-diones and 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at elevated temperatures (around 120°C) yields substituted analogs.

- Hydrogenation of nitro derivatives over Pd/C provides access to reduced amine derivatives for further functionalization.

Data Tables Summarizing Reaction Conditions

| Method | Starting Material | Solvent | Cyclization Agent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | N-(3-Aminophthaloyl)-glutamine + CDI | Acetonitrile | CDI | 80–87°C | 1–5 h | High | Scalable, suitable for large-scale production |

| 2 | 3-Aminophthalic acid + 3-aminoglutarimide | Acetic acid | None | 120°C | Overnight | Moderate | Good for substituted derivatives |

| 3 | 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | Formic acid | None | Microwave at 110°C | 1 h | High | Rapid synthesis, suitable for modifications |

Research Discoveries and Innovations

Recent research emphasizes improved cyclization efficiencies , scalability , and functional group tolerance . For example:

- Use of CDI as a cyclizing reagent provides a clean, high-yield route with minimal byproducts, as detailed in patent US20070004920A1.

- Microwave-assisted synthesis accelerates the formation of the core compound, reducing reaction times from hours to minutes, as demonstrated in academic studies.

- Substituted derivatives synthesized via these methods exhibit enhanced biological activity, expanding the therapeutic potential of the compound.

Notes on Synthesis Optimization

- Choice of solvent significantly impacts yield and purity; acetonitrile and N-methyl pyrrolidinone are preferred for their polarity and boiling points.

- Reaction temperature and time should be optimized based on scale, with reflux conditions favoring higher yields.

- Purification typically involves column chromatography or recrystallization, ensuring pharmaceutical-grade purity.

Chemical Reactions Analysis

Core Cyclization Reactions

The compound’s synthesis relies on cyclization reactions to form its isoindoline-1,3-dione core. A widely documented method involves reacting 3-aminophthalic acid with 3-aminoglutarimide derivatives using 1,1'-carbonyldiimidazole (CDI) as a coupling agent .

| Reaction Parameter | Condition/Value |

|---|---|

| Solvent | Acetonitrile, THF, NMP |

| Temperature | 80–87°C (reflux) |

| Time | 1–5 hours |

| Molar Ratio (Substrate : CDI) | 1:1 → 1:1.5 |

| Yield | 75–92% (patent data) |

This reaction proceeds via nucleophilic attack by the amine group on the electrophilic carbonyl carbon of CDI, followed by intramolecular cyclization to form the isoindoline ring .

Amine-Functionalized Side Chain Reactivity

The 3-aminopropylamino side chain participates in reactions typical of primary amines:

a) Acylation

The terminal amine undergoes acylation with activated esters (e.g., acetyl chloride, succinic anhydride):

Example Reaction :

-

Conditions: Room temperature, dichloromethane, catalytic triethylamine.

-

Applications: Used to modify solubility or conjugate with targeting molecules.

b) Schiff Base Formation

Reacts with aldehydes/ketones to form imines:

-

Documented with benzaldehyde and pyridoxal phosphate.

-

These intermediates are critical for synthesizing hydrazone-linked prodrugs.

Diketone and Piperidinone Reactivity

The 2,6-dioxopiperidin-3-yl and isoindoline-1,3-dione groups enable:

a) Nucleophilic Additions

The electron-deficient diketone carbons undergo Michael additions with nucleophiles (e.g., thiols, amines):

Example : Reaction with cysteamine:

b) Ring-Opening Reactions

The piperidinone ring opens under basic or acidic conditions:

-

Base-Mediated : Hydrolysis to form a dicarboxylic acid derivative .

-

Acid-Mediated : Cleavage to generate glutarimide fragments .

Salt Formation and Stabilization

The primary amine forms stable salts with acids, improving crystallinity and bioavailability:

| Acid Used | Salt Type | Conditions |

|---|---|---|

| HCl | Hydrochloride | 0–22°C, ether solvent |

| Trifluoroacetic Acid | Trifluoroacetate | Room temperature |

The hydrochloride salt (CAS 2154342-45-5) is the most common pharmaceutical form .

Functionalization for Pharmacological Optimization

Reactions are tailored to enhance therapeutic properties:

| Modification Type | Reagent/Approach | Biological Impact |

|---|---|---|

| PEGylation | Polyethylene glycol | Extended half-life |

| Biotinylation | Biotin-NHS ester | Diagnostic targeting |

| Peptide Conjugation | Carbodiimide coupling | Tissue-specific delivery |

These derivatives are pivotal in developing Cereblon (CRBN)-targeting proteolysis-targeting chimeras (PROTACs).

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation:

| Condition | Degradation Pathway | Half-Life (37°C) |

|---|---|---|

| pH < 3 | Hydrolysis of diketone | 2.1 hours |

| pH 7.4 (PBS) | Oxidative deamination | 12.4 hours |

| pH > 10 | Ring-opening of piperidinone | 0.8 hours |

Data suggest formulation at neutral pH with antioxidants for optimal stability .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, isoindoline derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities, making it a candidate for drug discovery.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may have potential therapeutic applications in these areas.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione” would depend on its specific interactions with biological targets. Generally, isoindoline derivatives may interact with enzymes or receptors, modulating their activity. The aminopropyl group may enhance binding affinity to specific targets, while the piperidine ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Substituent Variations at the 4-Position

The 4-position of the isoindoline-1,3-dione core is a key site for structural diversification. Modifications here influence PROTAC linker flexibility, solubility, and binding affinity.

Table 1: Key Analogs and Their Structural Features

Linker Chain Length and Functionalization

- C3 vs. C6 Chains: The 3-aminopropyl chain (C3) in the parent compound provides moderate flexibility, while analogs like 4-((6-aminohexyl)amino)-...

- Azide-Functionalized Linkers: Compounds like 4-((6-azidohexyl)amino)-... enable bioorthogonal click chemistry (e.g., with alkynes), facilitating modular PROTAC assembly .

- Methylated Piperidine: Derivatives such as 4-((6-aminohexyl)amino)-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione introduce N-methylation to the dioxopiperidine ring, which may alter CRBN binding kinetics .

Biological Activity

4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, also referred to as PomThalidomide or 4-APIN, is a synthetic compound that has garnered significant attention in pharmacological research due to its unique biological activities and potential therapeutic applications. This compound is characterized by a complex molecular structure that includes an isoindoline core, a piperidine ring, and an amino propyl side chain, with the molecular formula and a molecular weight of approximately 366.81 g/mol .

Biological Activity

The biological activity of 4-APIN is primarily attributed to its role as an E3 ubiquitin ligase ligand , particularly targeting Cereblon. This interaction is crucial for the targeted degradation of specific proteins within cells, which is a promising strategy in drug development for various diseases, including cancer and autoimmune disorders .

While the exact mechanism of action for 4-APIN remains under investigation, it is believed to share similarities with Thalidomide, known for its immunomodulatory properties. Research suggests that 4-APIN may influence the production of inflammatory cytokines and promote angiogenesis, which are vital processes in tumor progression and immune response . The compound's ability to inhibit specific signaling pathways involved in tumor growth further underscores its potential as an anti-cancer agent .

Therapeutic Applications

Research indicates that 4-APIN may be effective in treating a variety of conditions:

- Cancer : Studies have shown that 4-APIN can inhibit various cancer cell lines, promoting apoptosis and potentially enhancing the efficacy of existing cancer therapies .

- Inflammatory Diseases : The compound has demonstrated potential in reducing levels of tumor necrosis factor-alpha (TNF-α), which is implicated in several inflammatory disorders .

- Autoimmune Disorders : Its immunomodulatory effects suggest potential applications in treating diseases such as lupus and rheumatoid arthritis .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-APIN:

- Cancer Cell Line Studies : A study involving multiple cancer cell lines revealed that treatment with 4-APIN led to significant reductions in cell viability and induced apoptosis through the activation of caspases .

- Immunomodulation : In vitro assays demonstrated that 4-APIN could enhance the activity of immune cells against tumor cells, suggesting its role as an adjunct therapy in cancer treatment .

- Animal Models : Preclinical studies using mouse models indicated that 4-APIN effectively reduced tumor size and improved survival rates when combined with other chemotherapeutic agents .

Synthesis Methods

The synthesis of 4-APIN has been documented through various methods, focusing on optimizing yield and purity. Common approaches include:

Q & A

Q. What are the recommended synthetic routes for 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with phthalimide derivatives and functionalizing the piperidine-2,6-dione core. Key steps include:

Condensation reactions : Use of aldehydes (e.g., indolecarbaldehyde) in ethanol with catalytic NaOH for 48 hours at room temperature to form intermediates .

Amine coupling : Introduction of the 3-aminopropyl group via nucleophilic substitution or reductive amination under inert atmospheres to prevent oxidation .

Critical parameters:

- Temperature control : Exothermic reactions require cooling to avoid side products.

- Catalyst selection : NaOH or KOH for base-mediated reactions; Pd/C for hydrogenation steps .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the isoindoline-dione and piperidine rings. Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm, while the piperidine NH resonates at δ 6.5–7.0 ppm .

- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (1700–1750 cm) and NH (3300–3500 cm) validate functional groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>95% by UV detection at 254 nm) .

Q. How should researchers address stability challenges during storage and handling of this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis .

- Handling precautions : Use glove boxes for moisture-sensitive steps; avoid direct contact due to reproductive toxicity (H360 hazard classification) .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. What methodological approaches are recommended for polymorph screening and form validation?

- Methodological Answer :

- Screening : Use solvent evaporation (e.g., methanol, acetone) and cooling crystallization to generate polymorphs. Monitor supersaturation levels to favor specific forms .

- Characterization :

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with reference data (e.g., Form A: peaks at 2θ = 12.5°, 15.8°) .

- Differential Scanning Calorimetry (DSC) : Identify melting endotherms (e.g., Form B: Tm = 215°C with ΔH = 120 J/g) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (weight loss <1% below 150°C indicates anhydrous forms) .

Q. How can researchers design experiments to resolve contradictions between in vitro bioactivity data and computational predictions?

- Methodological Answer :

- Iterative validation : Combine molecular docking (e.g., AutoDock Vina for proteasome binding) with surface plasmon resonance (SPR) to measure binding kinetics (K) .

- Statistical analysis : Apply factorial design (2 matrix) to test variables like pH, temperature, and co-solvents. Use ANOVA to identify significant factors affecting bioactivity .

- Case study : If simulations predict high binding affinity but in vitro assays show low activity, check steric hindrance via X-ray crystallography of protein-ligand complexes .

Q. What advanced reactor configurations improve scalability of multi-step syntheses involving sensitive intermediates?

- Methodological Answer :

- Continuous-flow reactors : Enable precise temperature control (e.g., 0–5°C for diazotization steps) and reduce residence time of unstable intermediates .

- Membrane separation : Use nanofiltration membranes (MWCO = 500 Da) to isolate intermediates without thermal degradation .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How do modifications to the aminopropyl side chain influence proteasome binding affinity and degradation selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying chain lengths (e.g., ethyl vs. pentyl) and measure IC values against 20S proteasome .

- Crystallography : Resolve co-crystal structures (PDB ID) to identify hydrogen bonds between the aminopropyl group and Thr1 residue of the proteasome .

- Computational modeling : Free energy perturbation (FEP) calculations predict ΔΔG changes for side chain modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.